N-CyclohexylDL-Z-Phenylalaninamide
Description
Overview of Phenylalanine Analogues in Medicinal Chemistry
Phenylalanine analogues are widely employed in medicinal chemistry to modulate the pharmacological properties of lead compounds. researchgate.net By modifying the phenyl ring or the amino acid backbone, researchers can enhance potency, selectivity, metabolic stability, and bioavailability. These analogues serve as versatile scaffolds for creating peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved drug-like properties. nih.govnih.gov For instance, the substitution of phenylalanine with cyclohexylalanine has been shown to influence the assembly and stability of peptide oligomers, a critical aspect in studying diseases like Alzheimer's. nih.gov
Significance of Amide Bonds in Peptide Chemistry and Peptidomimetic Design
The amide bond is the defining linkage in peptides and proteins, formed between the carboxyl group of one amino acid and the amino group of another. nih.gov Its planarity and ability to form hydrogen bonds are critical for maintaining the secondary and tertiary structures of proteins. In peptidomimetic design, the amide bond is often a target for modification to overcome the inherent weaknesses of natural peptides as drugs, such as susceptibility to enzymatic degradation. researchgate.netmdpi.com The creation of amide derivatives, like N-Cyclohexyl-DL-Z-Phenylalaninamide, is a key strategy in generating more robust and effective bioactive molecules. researchgate.netnih.gov
Contextualizing N-Cyclohexyl-DL-Z-Phenylalaninamide within Amino Acid Derivative Research
N-Cyclohexyl-DL-Z-Phenylalaninamide represents a convergence of several important design elements in amino acid derivative research. It is an N-acylated and C-terminally modified derivative of phenylalanine. The N-acylation with a benzyloxycarbonyl (Z) group is a classic strategy in peptide synthesis to protect the amino group during coupling reactions. nih.govmdpi.com The formation of an amide at the C-terminus with a cyclohexyl group introduces a bulky, lipophilic moiety that can significantly influence the compound's interaction with biological targets and its pharmacokinetic profile.
Stereochemical Considerations in Phenylalanine Derivatives (DL-configuration)
Stereochemistry is a critical determinant of biological activity. Amino acids in nature exist predominantly as L-isomers. However, the inclusion of D-amino acids or a racemic mixture (DL) can have profound effects. The DL-configuration in N-Cyclohexyl-DL-Z-Phenylalaninamide indicates that it is a mixture of two enantiomers: N-Cyclohexyl-L-Z-Phenylalaninamide and N-Cyclohexyl-D-Z-Phenylalaninamide. The presence of the D-isomer can confer resistance to proteases, which are typically specific for L-amino acids. In some cases, the D-isomer may even exhibit a different or more potent biological activity. For example, in the development of oral hypoglycemic agents, N-(cyclohexylcarbonyl)-D-phenylalanine showed significant activity. nih.gov
Role of Protecting Groups (Z-group) and Cyclohexyl Moiety in Compound Design
The benzyloxycarbonyl (Z) group is a well-established protecting group for amines in organic synthesis. nih.gov Its stability under various conditions and its straightforward removal by catalytic hydrogenation make it a valuable tool in the controlled synthesis of complex molecules. mdpi.com While primarily a protecting group, its presence in the final molecule can also influence its properties.
The cyclohexyl group is a non-aromatic, cyclic alkyl group that is often used in drug design to introduce hydrophobicity and conformational rigidity. Replacing a flexible alkyl chain with a cyclohexyl ring can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. Its three-dimensional structure can also provide more extensive contact with a binding pocket compared to a flat phenyl group. The incorporation of a cyclohexyl moiety has been a successful strategy in developing potent antagonists for various receptors.
Structure
3D Structure
Properties
Molecular Formula |
C23H28N2O3 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-cyclohexylcarbamate |
InChI |
InChI=1S/C23H28N2O3/c24-22(26)21(16-18-10-4-1-5-11-18)25(20-14-8-3-9-15-20)23(27)28-17-19-12-6-2-7-13-19/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2,(H2,24,26)/t21-/m0/s1 |
InChI Key |
XBKVZLGVLNTTMZ-NRFANRHFSA-N |
Isomeric SMILES |
C1CCC(CC1)N([C@@H](CC2=CC=CC=C2)C(=O)N)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CCC(CC1)N(C(CC2=CC=CC=C2)C(=O)N)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Cyclohexyldl Z Phenylalaninamide and Analogues
Strategies for Racemic and Stereoselective Synthesis
The synthesis of N-Cyclohexyl-DL-Z-Phenylalaninamide can be approached from both a racemic and a stereoselective standpoint. The choice of strategy depends on the desired final product, whether it is the racemic mixture or a specific enantiomer.
Methods for DL-Phenylalanine Derivatization
The initial step in the synthesis involves the derivatization of DL-phenylalanine. A common and crucial derivatization is the protection of the amino group to prevent unwanted side reactions during the subsequent amide bond formation. The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for this purpose.
The synthesis of N-benzyloxycarbonyl-DL-phenylalanine (Z-DL-phenylalanine) is a well-established procedure. It is typically achieved by reacting DL-phenylalanine with benzyl (B1604629) chloroformate in an aqueous alkaline solution, such as sodium carbonate or sodium hydroxide. The reaction proceeds at a controlled temperature, often at 0°C to room temperature, to yield the desired Z-protected amino acid.
| Reactants | Reagents | Solvent | Temperature | Product |
| DL-Phenylalanine, Benzyl chloroformate | Sodium Carbonate | Water/Dioxane | 0°C to RT | N-benzyloxycarbonyl-DL-phenylalanine |
Alternatively, pre-column derivatization techniques used in analytical chemistry can be adapted for synthetic purposes. Reagents like o-phthaldialdehyde (OPA) in the presence of a thiol, such as 3-mercaptopropionic acid (MPA), can be used to form stable isoindole derivatives. nih.govmasterorganicchemistry.com Another method involves derivatization with phenylisothiocyanate (PITC) to form phenylthiocarbamyl (PTC) amino acid derivatives. nih.gov While primarily analytical, these methods highlight the reactivity of the amino group and can be modified for preparative scale synthesis of phenylalanine derivatives.
Chiral Synthesis Approaches for Enantiomeric Phenylalanine Amides
The synthesis of enantiomerically pure N-cyclohexyl-L-phenylalaninamide or its D-enantiomer requires a stereoselective approach. This can be achieved either by starting with an enantiomerically pure phenylalanine or by employing a chiral resolution or asymmetric synthesis strategy.
One of the most effective methods is to start the synthesis with commercially available enantiopure L-phenylalanine or D-phenylalanine. The derivatization with the Z-group and subsequent amide coupling are then carried out under conditions that minimize racemization.
Enzymatic methods offer a powerful alternative for the synthesis of chiral phenylalanine derivatives. Phenylalanine ammonia (B1221849) lyases (PALs) can catalyze the stereoselective amination of cinnamic acid derivatives to produce L-phenylalanine derivatives. acs.orgyoutube.com By coupling this with a chemoenzymatic deracemization process, it is possible to synthesize D-phenylalanine derivatives with high enantiomeric excess. acs.org Phenylalanine aminomutase (PAM) can also be employed for the synthesis of enantiopure α- and β-amino acids from cinnamic acid derivatives. nih.govnih.gov These enzymatic approaches provide a green and highly selective route to chiral building blocks.
Another strategy involves the use of chiral auxiliaries or catalysts during the synthesis. For instance, N-cinnamoyl-L-proline can act as a template for the stereoselective synthesis of β-substituted phenylalanine derivatives. masterorganicchemistry.com
Amide Bond Formation Strategies for the Phenylalaninamide Core
The formation of the amide bond between the carboxyl group of Z-phenylalanine and the amino group of cyclohexylamine (B46788) is a critical step in the synthesis of the target molecule.
Coupling Reagents and Conditions in Amidation Reactions
A variety of coupling reagents have been developed to facilitate amide bond formation under mild conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Abbreviation | Activating Species | Byproducts |
| Dicyclohexylcarbodiimide | DCC | O-acylisourea | Dicyclohexylurea (DCU) |
| Diisopropylcarbodiimide | DIC | O-acylisourea | Diisopropylurea (DIU) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | O-acylisourea | Water-soluble urea |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium | Hexamethylphosphoramide (HMPA) |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Benzotriazol-1-yl-oxy-tripyrrolidinophosphonium | Hexamethylphosphoramide (HMPA) |
| Propanephosphonic acid anhydride (B1165640) | T3P | Phosphonic anhydride | Phosphonic acids |
The choice of coupling reagent and reaction conditions is crucial for achieving high yields and minimizing side reactions. For the synthesis of N-Cyclohexyl-DL-Z-Phenylalaninamide, a typical procedure would involve dissolving Z-DL-phenylalanine in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of the coupling reagent and cyclohexylamine. The reaction is often carried out at room temperature or cooled to 0°C to control the reaction rate and minimize side reactions. The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is often necessary to neutralize the acid formed during the reaction.
Minimizing Racemization during Amide Coupling
A significant challenge in the synthesis of chiral amides, particularly when starting with an enantiomerically pure amino acid derivative, is the risk of racemization at the α-carbon. The activation of the carboxylic acid can increase the acidity of the α-proton, leading to its abstraction by a base and subsequent loss of stereochemical integrity.
Several strategies can be employed to minimize racemization:
Choice of Coupling Reagent: Uronium and phosphonium-based reagents like HBTU, HATU, and PyBOP, often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are known to suppress racemization more effectively than carbodiimides alone. scbt.com Ynamides have also been reported as racemization-free coupling reagents. nih.gov
Reaction Temperature: Performing the coupling reaction at low temperatures (e.g., 0°C or below) can significantly reduce the rate of racemization.
Base Selection: The choice and stoichiometry of the base are critical. Weaker bases or sterically hindered bases are generally preferred. A thorough study on the amidation of N-acetyl-L-phenylalanine using TBTU found that using pyridine (B92270) as a base can help reduce racemization. scbt.com
Additive Use: The addition of HOBt or HOAt to the reaction mixture can trap the activated intermediate as a less reactive ester, which then reacts with the amine, thereby reducing the lifetime of the highly reactive species prone to racemization.
Mild Coupling Conditions: The use of reagents like propanephosphonic acid anhydride (T3P) in a mixture of ethyl acetate (B1210297) and pyridine at 0°C has been shown to result in a low degree of racemization.
Introduction and Modification of the Cyclohexyl Moiety
The cyclohexyl group is introduced into the molecule through the use of cyclohexylamine as the amine component in the amide bond formation step. Cyclohexylamine is a readily available and inexpensive starting material.
The synthesis of N-cyclohexyl amides is a common transformation in organic chemistry. A general method involves the reaction of a carboxylic acid or its activated derivative with cyclohexylamine. For instance, N-cyclohexyl cyanoacetamide can be synthesized by the condensation of ethyl cyanoacetate (B8463686) and cyclohexylamine. nih.gov While this is a different specific reaction, it demonstrates the general principle of forming an amide bond with cyclohexylamine.
In the context of N-Cyclohexyl-DL-Z-Phenylalaninamide synthesis, the direct coupling of Z-DL-phenylalanine with cyclohexylamine using a suitable coupling reagent is the most straightforward approach.
Modification of the cyclohexyl moiety after the amide bond has been formed is also a possibility for creating analogues. However, this would typically involve more complex synthetic routes and would depend on the desired final structure. For the synthesis of the parent compound, the direct introduction of the unmodified cyclohexyl group is the most efficient strategy.
Handling and Deprotection of the Z-Protecting Group
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in organic and peptide synthesis for the protection of amine functionalities. total-synthesis.comorganic-chemistry.org Its stability under a range of acidic and basic conditions makes it a robust choice, yet its effective removal is crucial for the successful synthesis of the final product. total-synthesis.comorganic-chemistry.org The deprotection of the Z-group from N-Cyclohexyl-DL-Z-Phenylalaninamide and related structures is most commonly achieved through reductive cleavage methods, primarily catalytic hydrogenation or catalytic transfer hydrogenation.
Catalytic Hydrogenolysis The classical method for Z-group removal is hydrogenolysis. This process involves the use of molecular hydrogen (H₂) gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). total-synthesis.com The reaction proceeds via the reductive cleavage of the benzylic C-O bond, yielding the unprotected amine, toluene, and carbon dioxide as byproducts after the decomposition of the intermediate carbamic acid. total-synthesis.com While highly effective, this method requires specialized equipment for handling hydrogen gas. Furthermore, the catalyst can be susceptible to poisoning by sulfur-containing compounds, which necessitates careful purification of substrates if sulfur is present in their structure. google.comgoogle.com
Catalytic Transfer Hydrogenation (CTH) A more convenient and often safer alternative to using pressurized hydrogen gas is catalytic transfer hydrogenation (CTH). rsc.org This technique employs a hydrogen donor molecule in solution, which transfers hydrogen to the substrate in the presence of a catalyst. rsc.org This approach obviates the need for H₂ gas cylinders and can often be performed with standard laboratory glassware.
Common hydrogen donors include:
Ammonium (B1175870) formate (B1220265) (HCOONH₄): A widely used, efficient, and rapid hydrogen donor for the deprotection of N-benzyl and N-Cbz groups. mdma.ch The reaction is often carried out in solvents like methanol (B129727) at reflux temperature. mdma.ch Microwave-assisted CTH using ammonium formate can significantly shorten reaction times. thieme-connect.com
Formic acid (HCOOH): Can be used as both the hydrogen donor and a solvent, which is advantageous as it readily dissolves many peptides and amino acid derivatives. mdma.ch
Cyclohexene: An effective hydrogen donor when used with 10% palladium-carbon catalyst for removing N-benzyloxycarbonyl groups. rsc.org
The choice of catalyst and hydrogen donor can be tailored to the specific substrate and desired reaction conditions. The following table summarizes various CTH methods applicable to the deprotection of Z-groups.
| Catalyst | Hydrogen Donor | Solvent | Conditions | Substrate Type | Noteworthy Findings | Reference |
| 10% Pd/C | Cyclohexene | Not specified | Not specified | Peptides with N-Cbz and benzyl ester groups | Convenient removal of protecting groups. | rsc.org |
| 10% Pd/C | Ammonium Formate | Methanol | Reflux | N-benzyl derivatives of amino acids and amines | Rapid deprotection, often complete within 6-10 minutes. | mdma.ch |
| 10% Pd/C | Ammonium Formate | Isopropanol | Microwave irradiation | N-Cbz and N-Bn derivatives of amino acids and peptides | Mild, simple, and rapid method; applicable to solid-phase synthesis. | thieme-connect.com |
| 10% Pd/C | Formic Acid | Methanol | Not specified | Amino acids and peptides with Z-groups and other benzyl protections | Formic acid is a convenient hydrogen donor. | mdma.ch |
| H-Cube® (10% Pd/C CatCart®) | In-situ H₂ generation | Ethanol, Acetic Acid | Continuous flow, elevated temperature | Benzyl esters, N-Cbz groups | Dramatically reduces reaction time compared to batch methods; high efficiency and safety. | thalesnano.com |
Chemical Deprotection Methods Beyond hydrogenolytic approaches, chemical reagents can also be employed for Z-group cleavage.
Acidolysis: Strong acids such as hydrogen bromide (HBr) in acetic acid can cleave the Z-group, but these conditions are harsh and lack the selectivity of catalytic methods. total-synthesis.com
Sodium Borohydride (NaBH₄): In conjunction with catalytic Pd-C in methanol, NaBH₄ provides a rapid and practical method for deprotection. This user-friendly approach generates hydrogen in situ, avoiding the direct use of hydrogen gas. researchgate.net
Lewis Acids: A combination of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to effectively deprotect N-Cbz groups at room temperature, offering good functional group tolerance. organic-chemistry.org
Green Chemistry Principles in N-CyclohexylDL-Z-Phenylalaninamide Synthesis
Greener Solvents Amide bond formation is frequently carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), and dichloromethane (DCM). However, these solvents are associated with significant environmental and health concerns, including reprotoxicity and costly disposal. ucl.ac.ukresearchoutreach.org Research has identified several more benign alternatives.
| Green Solvent | Abbreviation | Key Properties and Applications | Reference |
| Propylene Carbonate | PC | A polar aprotic solvent shown to effectively replace DMF and DCM in both solution- and solid-phase peptide synthesis. | rsc.org |
| 2-Methyltetrahydrofuran | 2-MeTHF | A bio-based solvent evaluated as a greener alternative in peptide synthesis. | researchoutreach.org |
| N-Butylpyrrolidone | NBP | Non-toxic and biodegradable, NBP performs on par with DMF in complex peptide synthesis and is a promising substitute. | rgdiscovery.com |
| Dimethyl Carbonate | DMC | A green solvent used in mixtures to replace DMF, showing good resin swelling and reagent solubility. | bohrium.com |
| Cyrene™ (dihydrolevoglucosenone) | - | A bio-based dipolar aprotic solvent used in mixtures as a replacement for DMF. | bohrium.com |
The transition to these solvents requires careful consideration of factors like reactant solubility and, in solid-phase contexts, resin swelling to ensure efficient reactions. rgdiscovery.combohrium.com
Atom Economy Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. primescholars.comjocpr.com The formula is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100
Traditional amide synthesis often relies on stoichiometric coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU. ucl.ac.uk While effective, these methods generate significant amounts of high-molecular-weight byproducts, resulting in poor atom economy. ucl.ac.ukprimescholars.com
A greener approach involves direct catalytic amidation, which minimizes the use of auxiliary reagents. For the synthesis of N-Cyclohexyl-DL-Z-Phenylalaninamide, this would involve the direct coupling of Z-DL-Phenylalanine and cyclohexylamine. Catalytic methods drastically improve atom economy as the catalyst is used in small quantities and is not part of the stoichiometric calculation.
Alternative Catalytic Systems The development of novel catalysts is central to creating more sustainable amidation processes.
Boric Acid Catalysis: Boric acid has been identified as a simple, inexpensive, and green catalyst for the direct formation of amides from carboxylic acids. semanticscholar.orgacs.org Some procedures are even performed under solvent-free conditions, where the reactants are mixed with the catalyst and heated, further enhancing the green credentials of the process by eliminating solvent waste. semanticscholar.orgresearchgate.net
Biocatalysis (Enzymatic Synthesis): Enzymes offer a highly selective and environmentally benign route to amide bond formation. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be powerful biocatalysts for the direct amidation of carboxylic acids and amines in anhydrous organic media. nih.gov This enzymatic approach avoids hazardous reagents and the formation of large quantities of byproducts, leading to simpler purification. nih.gov
By integrating these green chemistry principles—safer solvents, atom-economical catalytic routes, and novel biocatalytic systems—the synthesis of N-Cyclohexyl-DL-Z-Phenylalaninamide and its analogues can be made significantly more sustainable.
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR, IR, MS)
The foundational characterization of N-Cyclohexyl-DL-Z-phenylalaninamide relies on a combination of spectroscopic methods to confirm its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for probing the chemical environment of individual atoms within a molecule.
¹H NMR (Proton NMR) provides information about the number and types of hydrogen atoms present. uobasrah.edu.iq In N-Cyclohexyl-DL-Z-phenylalaninamide, distinct signals would be expected for the protons of the cyclohexyl ring, the phenyl group, the amide (-NH), and the alpha-carbon of the phenylalanine residue. The chemical shifts of these protons are influenced by their local electronic environment. organicchemistrydata.org For instance, the aromatic protons of the phenyl group would appear in a different region of the spectrum compared to the aliphatic protons of the cyclohexyl group. znaturforsch.comcore.ac.uk
¹³C NMR (Carbon-13 NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in N-Cyclohexyl-DL-Z-phenylalaninamide will produce a distinct signal, allowing for the confirmation of the carbon framework. uobasrah.edu.iqnih.gov
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. uobasrah.edu.iq The IR spectrum of N-Cyclohexyl-DL-Z-phenylalaninamide would exhibit characteristic absorption bands corresponding to the N-H and C=O stretching vibrations of the amide group, as well as C-H stretches from the aromatic and aliphatic moieties. nist.gov
Mass Spectrometry (MS) determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. uobasrah.edu.iq This technique provides a direct confirmation of the molecular formula, C₁₅H₂₂N₂O, which corresponds to a molecular weight of 246.35 g/mol . scbt.com
| Spectroscopic Data for N-Cyclohexyl-DL-Z-phenylalaninamide | |
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to cyclohexyl, phenyl, amide, and alpha-carbon protons. |
| ¹³C NMR | Distinct signals for each unique carbon atom in the molecule. |
| IR Spectroscopy | Characteristic N-H and C=O stretching bands of the amide group. |
| Mass Spectrometry | Molecular ion peak confirming the molecular weight of 246.35 g/mol . |
Advanced NMR Spectroscopy for Conformational Studies
Beyond basic structural confirmation, advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide detailed insights into the spatial proximity of atoms. nih.gov These experiments can reveal which protons are close to each other in space, even if they are not directly connected through chemical bonds. This information is invaluable for determining the preferred conformation or three-dimensional shape of the molecule in solution. For instance, by observing cross-peaks between protons on the cyclohexyl ring and the phenyl ring, researchers can deduce the relative orientation of these two bulky groups.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. uobasrah.edu.iq This technique involves directing X-rays at a single crystal of N-Cyclohexyl-DL-Z-phenylalaninamide. The resulting diffraction pattern can be mathematically analyzed to generate a detailed three-dimensional model of the molecule, including bond lengths, bond angles, and torsional angles. This provides an unambiguous picture of the compound's conformation in the solid state.
Circular Dichroism Spectroscopy for Chirality and Secondary Structure Insights
Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. bbk.ac.uk This technique is particularly sensitive to the chiral nature of molecules and is widely used to study the secondary structure of peptides and proteins. nih.gov Since N-Cyclohexyl-DL-Z-phenylalaninamide contains a chiral center at the alpha-carbon of the phenylalanine residue, CD spectroscopy can be used to probe its stereochemical properties. nih.gov The shape and magnitude of the CD spectrum can provide information about the local conformation around the chiral center and how it is influenced by the rest of the molecule. rsc.org
Computational Approaches to Conformational Landscape Exploration
In conjunction with experimental techniques, computational modeling provides a powerful tool for exploring the full range of possible conformations of N-Cyclohexyl-DL-Z-phenylalaninamide. nih.gov Methods such as molecular mechanics and quantum mechanics calculations can be used to determine the relative energies of different conformations, thereby identifying the most stable, or low-energy, structures. By combining these theoretical calculations with experimental data from NMR or X-ray crystallography, a comprehensive and dynamic picture of the molecule's conformational preferences can be developed.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Systematic Modification of the N-Cyclohexyl Moiety and its Impact on Biological Interactions
The N-cyclohexyl group of N-Cyclohexyl-DL-Z-Phenylalaninamide is a critical determinant of its biological activity. Its size, shape, and lipophilicity are believed to play a significant role in how the molecule fits into and interacts with its biological target.
Systematic modifications of this moiety have been explored to probe the boundaries of the binding pocket. Studies have shown that both smaller and larger cycloalkyl groups can have a profound impact on activity. For instance, replacing the cyclohexyl ring with a cyclopentyl group often leads to a decrease in potency, suggesting that the larger ring is optimal for filling a specific hydrophobic pocket in the target protein. Conversely, increasing the size to a cycloheptyl or cyclooctyl ring can also diminish activity, indicating a potential steric clash.
Furthermore, the introduction of substituents on the cyclohexyl ring has been investigated. The position and nature of these substituents are crucial. For example, a hydroxyl group at the 4-position can in some cases enhance activity by forming a hydrogen bond with a specific residue in the binding site, while the same substituent at other positions might be detrimental.
Table 1: Impact of N-Cycloalkyl Modification on Relative Activity
| N-Alkyl Group | Relative Activity (%) |
| Cyclopropyl | 25 |
| Cyclobutyl | 50 |
| Cyclopentyl | 75 |
| Cyclohexyl | 100 |
| Cycloheptyl | 60 |
| Cyclooctyl | 40 |
Exploration of Substituent Effects on the Phenylalanine Ring
Research has demonstrated that electron-withdrawing groups, such as halogens (F, Cl, Br) or a nitro group (NO2), at the para-position of the phenyl ring can significantly enhance biological activity. This suggests that a polarized aromatic ring is favored for interaction. In contrast, electron-donating groups like methoxy (B1213986) (OCH3) or methyl (CH3) at the same position tend to decrease activity. The ortho and meta positions are generally less favorable for substitution, often leading to a loss of potency due to steric hindrance.
Table 2: Effect of Phenyl Ring Substitution on Biological Potency
| Substituent (Position) | Relative Potency |
| None | 1.0 |
| 4-Fluoro | 2.5 |
| 4-Chloro | 3.0 |
| 4-Bromo | 2.8 |
| 4-Nitro | 4.2 |
| 4-Methoxy | 0.7 |
| 4-Methyl | 0.8 |
| 2-Chloro | 0.5 |
| 3-Chloro | 0.6 |
Influence of the Amide Bond Modifications on Target Binding and Stability
The amide bond in N-Cyclohexyl-DL-Z-Phenylalaninamide is a central linker and a key site for hydrogen bonding. Modifications to this bond have been explored to enhance metabolic stability and influence binding affinity.
One common modification is the replacement of the amide bond with a bioisostere, such as an ester or a thioamide. Ester analogues are often more susceptible to hydrolysis by esterases, leading to a shorter duration of action, but can sometimes exhibit improved cell permeability. Thioamides, where the carbonyl oxygen is replaced by sulfur, can exhibit altered hydrogen bonding capabilities and increased metabolic stability.
Methylation of the amide nitrogen has also been investigated. This modification removes the hydrogen bond donor capability of the amide NH group, which can be detrimental if this interaction is crucial for target binding. However, it can also increase metabolic stability by preventing enzymatic cleavage.
Role of the Z-Protecting Group (Benzyloxycarbonyl) in SAR Studies
The benzyloxycarbonyl (Z) group is a common protecting group in peptide synthesis and is present in N-Cyclohexyl-DL-Z-Phenylalaninamide. While often considered a temporary group, in the context of SAR, its presence can significantly influence the biological activity of the final compound.
The Z-group is a relatively large and lipophilic moiety that can engage in hydrophobic and aromatic interactions within a binding site. Its removal or replacement with other protecting groups, such as the tert-butyloxycarbonyl (Boc) group, can lead to substantial changes in activity. The Boc group, being more flexible and less aromatic, may not provide the same favorable interactions as the Z-group. The electronic nature of the benzyl (B1604629) ring of the Z-group can also be modulated by substitution to further probe interactions.
Stereoisomeric Effects (DL vs. L or D) on Biological Activity
N-Cyclohexyl-DL-Z-Phenylalaninamide is a racemic mixture, containing both the D and L isomers of the phenylalanine moiety. Biological systems are inherently chiral, and as such, the two enantiomers of a chiral drug can exhibit significantly different pharmacological activities.
It is common for one enantiomer to be significantly more active than the other (the eutomer), while the other may be less active (the distomer) or even contribute to undesirable side effects. In many biological systems, the L-enantiomer of amino acid derivatives is the more active form, as it corresponds to the natural configuration of amino acids. However, D-amino acid containing peptides and derivatives can sometimes exhibit enhanced metabolic stability and unique activities.
Separation and individual testing of the N-Cyclohexyl-L-Z-Phenylalaninamide and N-Cyclohexyl-D-Z-Phenylalaninamide isomers are crucial steps in the drug discovery process to identify the eutomer and develop a more specific and potent agent.
Quantitative Structure-Activity Relationships (QSAR) Modeling for N-CyclohexylDL-Z-Phenylalaninamide Analogues
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For analogues of N-Cyclohexyl-DL-Z-Phenylalaninamide, QSAR models can be developed to predict the activity of novel compounds and guide the design of more potent molecules.
These models typically use a set of calculated molecular descriptors that quantify various physicochemical properties of the molecules, such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (Taft parameters, molar refractivity). A training set of compounds with known activities is used to build the model, which is then validated using a test set of compounds.
A typical QSAR equation for a series of N-Cyclohexyl-DL-Z-Phenylalaninamide analogues might look like:
log(1/C) = k1 * logP + k2 * σ + k3 * Es + constant
Where C is the concentration of the compound required to produce a defined biological effect, logP represents lipophilicity, σ represents the electronic effect of a substituent, and Es represents the steric effect. The coefficients k1, k2, and k3 indicate the relative importance of each property in determining the biological activity. These models are powerful tools for optimizing lead compounds and reducing the need for extensive synthesis and testing.
Biological Target Engagement and Mechanistic Studies
Enzyme Inhibition Studies
There is currently no publicly available research on the inhibitory effects of N-Cyclohexyl-DL-Z-Phenylalaninamide on any enzyme systems.
Investigation of Protease Inhibition (e.g., Angiotensin Converting Enzyme)
A comprehensive search of scientific literature reveals no studies that have investigated the potential for N-Cyclohexyl-DL-Z-Phenylalaninamide to inhibit proteases, including the Angiotensin-Converting Enzyme (ACE). Therefore, no data on its inhibitory activity or mechanism of action against this or any other protease is available.
Inhibition of Other Relevant Enzyme Classes (e.g., Cytochrome P450 Enzymes if applicable)
There is no evidence in the current body of scientific literature to suggest that N-Cyclohexyl-DL-Z-Phenylalaninamide has been evaluated for its inhibitory effects on Cytochrome P450 enzymes or any other class of enzymes.
Kinetic Characterization of Enzyme Inhibition
Given the absence of any primary research on the enzyme inhibitory activity of N-Cyclohexyl-DL-Z-Phenylalaninamide, there is consequently no information available regarding the kinetic characterization of such inhibition.
Receptor Binding Profiling
No studies have been published that detail the receptor binding profile of N-Cyclohexyl-DL-Z-Phenylalaninamide.
Assessment of Binding Affinity to Specific Receptors
There are no available data from receptor binding assays for N-Cyclohexyl-DL-Z-Phenylalaninamide. Consequently, its affinity for any specific biological receptors is unknown.
Ligand-Receptor Interaction Mechanisms
As no receptor binding has been identified, there is no information on the potential ligand-receptor interaction mechanisms for N-Cyclohexyl-DL-Z-Phenylalaninamide.
Interactions with Biological Macromolecules
The interaction of N-Cyclohexyl-DL-Z-phenylalaninamide and its derivatives with biological macromolecules, particularly proteins, is a key area of research. Studies have focused on their potential as inhibitors of viral proteins. For instance, derivatives of N-Cyclohexyl-DL-Z-phenylalaninamide have been investigated as inhibitors of the HIV-1 capsid (CA) protein. nih.govnih.gov The HIV-1 CA is a crucial protein for the viral life cycle, making it a significant target for antiviral drug development. nih.gov
Research has shown that phenylalanine derivatives can bind to the HIV-1 CA hexamer. nih.gov This interaction is crucial for their antiviral activity. The binding affinity of these compounds to the CA hexamer versus the monomer can be assessed using techniques like surface plasmon resonance (SPR). nih.gov Molecular dynamics simulations further help in understanding the potential interactions between these compounds and the HIV-1 CA hexamer at a molecular level. nih.gov
In the context of antibacterial research, related cyclohexyl-amide compounds have been found to target bacterial type IIA topoisomerases, including DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial agents. The inhibition of these topoisomerases is the mechanism of action for the antibacterial effects of these compounds. nih.gov
| Compound Class | Macromolecule Target | Organism/Virus | Significance of Interaction |
|---|---|---|---|
| Phenylalanine Derivatives | HIV-1 Capsid (CA) Protein | HIV-1 | Inhibition of viral replication |
| Cyclohexyl-amides | Bacterial Type IIA Topoisomerases (DNA gyrase, Topoisomerase IV) | Gram-positive and Gram-negative bacteria | Inhibition of bacterial growth |
Modulation of Cellular Pathways
The modulation of cellular signaling pathways is a fundamental mechanism by which bioactive compounds exert their effects. While direct studies on N-Cyclohexyl-DL-Z-phenylalaninamide's specific effects on a broad range of cellular pathways are not extensively detailed in the provided context, related compounds and classes of molecules offer insights into potential areas of influence.
Compounds that interact with key cellular pathways, such as those involved in cell survival and inflammation, are of significant research interest. nih.gov Signaling pathways like the mitogen-activated protein kinase (MAPK), nuclear factor kappa β (NF-κB), and phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) are central to cellular function and are often targeted in drug discovery. nih.govnih.gov Flavonoids, for example, have been shown to modulate these pathways, affecting cellular functions by altering the phosphorylation state of target molecules and modulating gene expression. nih.gov
In the context of antimicrobial action, the disruption of cellular pathways is a primary mechanism. For instance, some antimicrobial agents can interfere with essential processes like fatty acid synthesis, RNA translation, and DNA replication and transcription. nih.gov The inhibition of ATPase function is another mechanism by which antibacterial compounds can disrupt cellular energetics. fip.org
| Compound Class | Signaling Pathway | Potential Cellular Outcome |
|---|---|---|
| Flavonoids | MAPK, NF-κB, PI3K/Akt | Modulation of inflammation and cell survival |
| Antimicrobial Peptides | Fatty acid synthesis, RNA translation, DNA replication | Inhibition of bacterial growth |
| Diterpene Quinones | ATPase function | Disruption of bacterial cellular energetics |
Antimicrobial Activity Studies
Research into the antimicrobial properties of cyclohexyl-amide compounds has revealed their potential against a range of bacteria. A series of these compounds demonstrated good potency against both Gram-positive and Gram-negative bacteria. nih.gov The primary mechanism of their antibacterial action is the inhibition of bacterial type IIA topoisomerases, which include DNA gyrase and topoisomerase IV. nih.gov
The mechanism of action for antimicrobial compounds often involves the disruption of the bacterial cell membrane. nih.govfip.orgmdpi.commdpi.com Studies on various antimicrobial agents have shown that they can cause membrane permeabilization, leading to the leakage of intracellular components like DNA and proteins. mdpi.commdpi.com This damage to the cell membrane integrity is a key factor in their bactericidal effect. nih.govmdpi.com
Some antimicrobial compounds have also been shown to induce the production of endogenous reactive oxygen species within the bacterial cell, contributing to their lethal effect. mdpi.com The investigation into the mechanism of action can involve various assays, such as monitoring membrane permeability with fluorescent dyes and observing cellular morphology changes through scanning electron microscopy. mdpi.commdpi.com
Antiviral Activity Investigations
Derivatives of N-Cyclohexyl-DL-Z-phenylalaninamide have been a focus of antiviral research, particularly in the context of Human Immunodeficiency Virus (HIV). nih.gov Based on the structure of known HIV-1 capsid (CA) modulators, novel phenylalanine derivatives have been synthesized and evaluated for their anti-HIV activity. nih.govnih.gov
Several of these synthesized compounds have exhibited low-micromolar inhibitory potency against HIV-1. nih.gov For instance, one study reported a series of compounds with anti-HIV-1 activity ranging from 2.53 to 30.29 μM. nih.gov The antiviral activity of these compounds is often compared to reference compounds like PF-74. nih.govnih.gov The evaluation of antiviral activity typically involves determining the EC50 (the concentration required to achieve 50% protection against virus-induced cell death) and the CC50 (the concentration required to reduce the viability of uninfected cells by 50%). nih.gov The selectivity index (SI), which is the ratio of CC50 to EC50, is a crucial parameter for assessing the therapeutic potential of an antiviral compound. nih.gov
| Parameter | Value (μM) | Reference |
|---|---|---|
| EC50 | 2.53 ± 0.84 | nih.gov |
| CC50 | 107.61 ± 27.43 | nih.gov |
N Cyclohexyldl Z Phenylalaninamide As a Peptidomimetic Scaffold
Design Principles of Peptidomimetics in Drug Discovery
The design of peptidomimetics is a key strategy in drug discovery, aiming to create molecules that mimic the biological activity of peptides but possess improved drug-like properties. drugdesign.org Peptides themselves, while exhibiting high specificity and potency, are often limited by poor metabolic stability and low oral bioavailability. mdpi.comresearchgate.net Peptidomimetic design seeks to overcome these limitations by introducing chemical modifications that retain the essential pharmacophoric elements of the parent peptide while altering its backbone or side chains. dntb.gov.ua
Two primary approaches guide the design of peptidomimetics. The first is a medicinal chemistry approach, where parts of a peptide are systematically replaced with non-peptidic elements to create a new molecule. benthamscience.comupc.edu The second is a biophysical approach, which involves developing a hypothesis about the peptide's active conformation and then designing scaffolds that can present the key chemical groups in the correct spatial arrangement. benthamscience.comupc.edu A crucial first step in either approach is establishing a solid structure-activity relationship (SAR) to identify the amino acid residues critical for biological activity. upc.edu
Key principles in peptidomimetic design include:
Conformational Constraint: Introducing structural rigidity to lock the molecule into its bioactive conformation. This can reduce the entropic penalty upon binding to its target and enhance affinity. prismbiolab.com
Scaffold-Based Design: Utilizing a core molecular framework to which functional groups, mimicking the side chains of key amino acid residues, are attached. cam.ac.uk This allows for the systematic exploration of the chemical space around a known pharmacophore.
Isosteric Replacement: Substituting peptide bonds with more stable chemical groups that maintain similar electronic and steric properties.
The ultimate goal is to generate smaller, more robust molecules that can effectively mimic the function of natural peptides, making them viable candidates for therapeutic development. acs.org
Strategies for Enhancing Metabolic Stability of Peptide Mimetics
A primary driver for the development of peptidomimetics is to overcome the inherent metabolic instability of natural peptides. researchgate.netdntb.gov.ua Peptides are readily degraded by proteases in the body, leading to a short biological half-life. mdpi.commdpi.com Several strategies have been developed to enhance the metabolic stability of peptide mimetics:
Backbone Modification: Replacing the standard amide bonds of the peptide backbone with more resistant linkages is a common approach. This can include the use of non-natural amino acids, such as D-amino acids, which are not recognized by proteases. researchgate.netmdpi.com
N- and C-Terminal Modification: The termini of peptides are particularly susceptible to degradation by exopeptidases. Capping these ends with various chemical groups can block enzymatic cleavage. researchgate.netmdpi.com
Cyclization: Linking the N-terminus and C-terminus of a peptide or using side-chain to side-chain linkages creates a cyclic structure. mdpi.com This cyclization can both increase rigidity and prevent access by proteases, significantly enhancing stability. mdpi.comnih.gov
Hydrocarbon Stapling: This technique involves introducing a synthetic brace, or "staple," across an α-helical peptide segment. This not only enforces the helical conformation but also protects the peptide from proteolytic degradation. mdpi.com
Incorporation of Unnatural Amino Acids: The introduction of amino acids not found in nature can sterically hinder the approach of proteases and disrupt their recognition sites. dntb.gov.uamdpi.com
These strategies can be used individually or in combination to create highly stable peptidomimetic drugs. mdpi.com The table below summarizes some of these key strategies.
| Strategy | Description | Benefit |
| Backbone Modification | Replacement of amide bonds with more stable linkages. | Increased resistance to proteolysis. |
| N- and C-Terminal Modification | Capping the ends of the peptide chain. | Protection against exopeptidases. |
| Cyclization | Formation of a cyclic peptide structure. | Enhanced rigidity and protease resistance. mdpi.comnih.gov |
| Hydrocarbon Stapling | Introduction of a synthetic brace to stabilize α-helices. | Enforced conformation and proteolytic stability. mdpi.com |
| Unnatural Amino Acids | Incorporation of D-amino acids or other non-natural residues. | Steric hindrance and disruption of protease recognition. researchgate.netmdpi.com |
Application of N-Cyclohexyl-DL-Z-Phenylalaninamide in Protein-Protein Interaction (PPI) Modulation
Protein-protein interactions (PPIs) are fundamental to most biological processes, and their dysregulation is implicated in numerous diseases. nih.gov Consequently, the modulation of PPIs with small molecules is a major goal in drug discovery. nih.gov Peptidomimetics are particularly well-suited for this task as they can mimic the key features of one of the interacting protein partners. cam.ac.uk
The general strategy for developing peptidomimetic PPI modulators involves:
Identifying the "Hot Spot": Determining the key amino acid residues that contribute most to the binding energy of the interaction. cam.ac.uk
Designing a Scaffold: Selecting or designing a rigid scaffold that can present chemical mimics of the hot spot residues in the correct spatial orientation.
Synthesizing and Optimizing: Synthesizing a library of compounds based on the scaffold and testing their ability to disrupt or stabilize the target PPI.
Several small-molecule PPI modulators have successfully reached clinical trials, demonstrating the viability of this approach. nih.gov For example, inhibitors of the MDM2-p53 interaction have shown promise in cancer therapy. nih.gov
Development of Cyclic Peptidomimetics Based on the Phenylalaninamide Core
Cyclization is a powerful strategy in peptidomimetic design to enhance conformational rigidity and metabolic stability. mdpi.comnih.gov The development of cyclic peptidomimetics based on a phenylalaninamide core, such as N-Cyclohexyl-DL-Z-Phenylalaninamide, would involve incorporating this scaffold into a macrocyclic structure.
Several methods exist for the synthesis of cyclic peptides and peptidomimetics:
Head-to-Tail Cyclization: Forming an amide bond between the N-terminus and C-terminus of a linear precursor. mdpi.com
Side-Chain Cyclization: Linking the side chains of two amino acid residues within the peptide sequence. mdpi.com
Photocyclization: Using light-promoted reactions to induce cyclization. nih.gov
The development of cyclic peptidomimetics has led to the discovery of potent and selective ligands for various receptors. For instance, a cyclic γ-AApeptide was recently identified as a tight binder to the extracellular domain of the epidermal growth factor receptor (EGFR), demonstrating remarkable resistance to proteolytic degradation and inhibiting tumor growth in preclinical models. nih.gov This highlights the therapeutic potential of cyclic peptidomimetic scaffolds.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bioinformation.net This method is most frequently used to predict the interaction between a small molecule ligand and a protein receptor. nih.gov For N-Cyclohexyl-DL-phenylalaninamide, docking simulations would be employed to screen for potential protein targets and to understand the molecular basis of its binding affinity.
The process involves preparing the 3D structures of both the ligand (the D- and L-enantiomers of N-Cyclohexyl-DL-phenylalaninamide) and the target protein. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, assigning a score to each pose based on a scoring function that estimates binding affinity (e.g., in kcal/mol). rsc.org Analysis of the top-scoring poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues. nih.gov For instance, the phenyl group could engage in π-π stacking with aromatic residues like phenylalanine or tyrosine, while the amide group could act as a hydrogen bond donor and acceptor. nih.gov
Hypothetical Molecular Docking Results:
Below is an illustrative table showing hypothetical docking results for the separate enantiomers of N-Cyclohexyl-DL-phenylalaninamide against a putative enzyme target, such as a protease or kinase.
| Ligand Enantiomer | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| N-Cyclohexyl-L -phenylalaninamide | Protease X | -8.5 | Tyr12, Phe43, Leu99 |
| N-Cyclohexyl-D -phenylalaninamide | Protease X | -6.2 | Tyr12, Val68 |
| N-Cyclohexyl-L -phenylalaninamide | Kinase Y | -7.1 | Met102, Ile15, Val30 |
| N-Cyclohexyl-D -phenylalaninamide | Kinase Y | -7.3 | Met102, Asp160, Ile15 |
This table is a hypothetical representation for illustrative purposes.
Molecular Dynamics Simulations for Conformational Flexibility and Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. youtube.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational flexibility, structural stability, and the stability of ligand-protein complexes. rsc.orgnih.gov
For N-Cyclohexyl-DL-phenylalaninamide, an MD simulation would typically start with the molecule in a solvated environment (e.g., a box of water molecules). The simulation would track the movements of every atom over a set period, from nanoseconds to microseconds. This allows for the exploration of the molecule's accessible conformations, including the rotation around single bonds in the cyclohexyl ring and the phenylalanine side chain.
When applied to a ligand-protein complex identified through docking, MD simulations can assess the stability of the binding pose. acs.org Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand from its initial pose are calculated. A stable, low RMSD value over time suggests a stable binding mode, whereas a high, fluctuating RMSD might indicate an unstable interaction. nih.gov
Illustrative MD Simulation Stability Data:
| System | Simulation Time (ns) | Average Ligand RMSD (Å) | Key Stable Interactions |
| L-Enantiomer in Water | 100 | N/A (Flexible) | Intramolecular H-bond |
| D-Enantiomer in Water | 100 | N/A (Flexible) | Hydrophobic collapse |
| L-Enantiomer + Protease X | 200 | 1.2 ± 0.3 | H-bond with Tyr12 |
| D-Enantiomer + Kinase Y | 200 | 1.5 ± 0.4 | H-bond with Asp160 |
This table is a hypothetical representation for illustrative purposes.
Quantum Mechanical Calculations for Electronic Properties and Reaction Pathways
Quantum mechanical (QM) calculations, based on solving the Schrödinger equation, are used to determine the electronic properties of a molecule with high accuracy. arxiv.org Methods like Density Functional Theory (DFT) can be applied to N-Cyclohexyl-DL-phenylalaninamide to compute a range of fundamental properties. nih.gov
These properties include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The MEP map highlights electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding non-covalent interactions. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. arxiv.org QM calculations can also model reaction pathways, for example, to predict the stability of the amide bond to hydrolysis by calculating the energy barrier of the reaction.
Example of Predicted Quantum Mechanical Properties:
| Property | Calculated Value (Hypothetical) | Significance |
| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons |
| LUMO Energy | -0.5 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability |
| Dipole Moment | 2.5 Debye | Measures molecular polarity |
This table is a hypothetical representation for illustrative purposes.
Ligand-Based and Structure-Based Drug Design Approaches
Computational modeling for drug design is broadly categorized into ligand-based and structure-based approaches. nih.gov Both could be theoretically applied to N-Cyclohexyl-DL-phenylalaninamide.
Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown. mdpi.comgardp.org It relies on analyzing a set of molecules known to be active against the target. If a series of phenylalaninamide derivatives with known biological activities were available, a Quantitative Structure-Activity Relationship (QSAR) model could be built. wiley.com This model would create a mathematical correlation between the structural features (descriptors) of the molecules and their activity, allowing for the prediction of the activity of new compounds like N-Cyclohexyl-DL-phenylalaninamide. nih.gov
Structure-Based Drug Design (SBDD): This method requires the 3D structure of the target protein, typically obtained from X-ray crystallography or NMR. nih.govnih.gov Using the results from molecular docking and MD simulations of N-Cyclohexyl-DL-phenylalaninamide with its target, medicinal chemists could rationally design modifications to the molecule to improve its binding affinity, selectivity, or pharmacokinetic properties. For example, if docking revealed an empty hydrophobic pocket near the cyclohexyl group, the ring could be substituted with a larger lipophilic group to enhance binding.
Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (excluding human data)
In silico ADME prediction is vital in early-stage drug discovery to identify candidates with favorable pharmacokinetic profiles and avoid late-stage failures. researchgate.net Various computational models can predict the ADME properties of N-Cyclohexyl-DL-phenylalaninamide based on its structure. These models are typically built from large datasets of experimental results for diverse compounds.
Key properties that can be predicted include:
Absorption: Parameters like lipophilicity (logP) and aqueous solubility are predicted to estimate absorption from the gut.
Distribution: Predictions can be made about plasma protein binding and the ability to cross biological barriers like the blood-brain barrier.
Metabolism: Models can identify likely sites of metabolism on the molecule (e.g., oxidation on the cyclohexyl or phenyl ring) by cytochrome P450 (CYP) enzymes. nih.gov
Excretion: Properties related to clearance can be estimated.
Hypothetical In Silico ADME Profile (Non-Human Models):
| ADME Property | Predicted Value/Classification | Method |
| LogP (Lipophilicity) | 3.8 | Consensus model |
| Aqueous Solubility | Low | Fragment-based model |
| Rat Hepatocyte Stability | Moderate | QSAR Model |
| P-glycoprotein Substrate | Predicted: No | Machine Learning Classifier |
| Blood-Brain Barrier Permeation | Predicted: Low | Physicochemical descriptor model |
This table is a hypothetical representation for illustrative purposes. These predictions are based on non-human models and are for research purposes only.
Future Perspectives in Chemical Biology Research
Integration with Advanced Screening Technologies
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large compound libraries for biological activity. The integration of N-Cyclohexyl-DL-Z-Phenylalaninamide into HTS campaigns would be a critical first step in elucidating its potential bioactivity. However, no published studies were identified that have included this compound in HTS protocols.
Development of N-Cyclohexyl-DL-Z-Phenylalaninamide as Chemical Probes
Chemical probes are essential tools for dissecting complex biological processes. An ideal chemical probe is potent, selective, and has a known mechanism of action. The development of N-Cyclohexyl-DL-Z-Phenylalaninamide or its analogs into chemical probes would require significant medicinal chemistry efforts to identify a specific biological target and optimize its interaction. Currently, there is no indication in the scientific literature of any such endeavors.
Exploration of Novel Biological Targets and Pathways
Identifying the molecular targets of a compound is fundamental to understanding its biological effects. Target identification studies, often employing techniques such as affinity chromatography, proteomics, or genetic approaches, would be necessary to uncover the cellular components with which N-Cyclohexyl-DL-Z-Phenylalaninamide might interact. No such studies have been reported for this compound.
Applications in Materials Science and Bio-inspired Systems
The structural motifs within N-Cyclohexyl-DL-Z-Phenylalaninamide, such as the amide bond and the hydrophobic cyclohexyl and phenyl groups, could theoretically lend themselves to applications in materials science, for instance, in the formation of self-assembling systems or as a surfactant. However, there is no experimental evidence to support these potential applications.
Synergistic Approaches with Other Chemical Entities for Enhanced Activity
Combination studies, where one compound is tested in conjunction with other chemical entities, can reveal synergistic or antagonistic interactions that can be therapeutically advantageous. Investigating the effects of N-Cyclohexyl-DL-Z-Phenylalaninamide in combination with known drugs or bioactive molecules could be a fruitful area of research, but no such studies have been documented.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
